N-(4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(4-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves multiple steps. One common synthetic route includes the condensation of 4-methoxyaniline with a suitable quinazoline precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interact with multiple targets makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar compounds to N-(4-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE include other quinazoline derivatives such as:
Quinazolinone: Known for its anticancer and antimicrobial activities.
Quinoline: Exhibits a wide range of biological activities, including antimalarial and antibacterial properties.
Indole derivatives: These compounds have diverse biological activities and are used in the development of various therapeutic agents.
The uniqueness of N-(4-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities.
Properties
Molecular Formula |
C22H23N3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-3-14-24-20(27)17-6-4-5-7-18(17)25-19(26)12-13-22(24,25)21(28)23-15-8-10-16(29-2)11-9-15/h4-11H,3,12-14H2,1-2H3,(H,23,28) |
InChI Key |
NFZWTIHUUGKDOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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